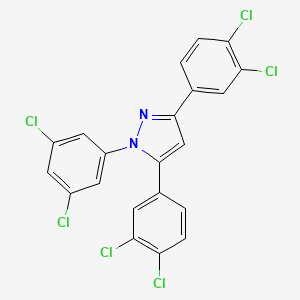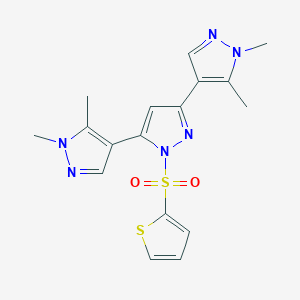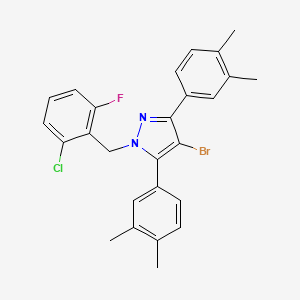![molecular formula C20H15F2N3O2S B10915044 N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915044.png)
N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a difluoroethyl group, a methylphenyl group, and a thienyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the difluoroethyl, methylphenyl, and thienyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, aryl halides, and thiophene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and yield, utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization would ensure the consistent production of high-purity N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and thiophene derivatives are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other fluorinated isoxazolo[5,4-b]pyridine derivatives, such as those with different substituents on the phenyl or thienyl groups.
Other fluorinated compounds: Compounds like poly[N-(2,2-difluoroethyl)acrylamide] (P2F) exhibit similar fluorinated groups, contributing to their unique properties.
Uniqueness
The uniqueness of N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, while the methylphenyl and thienyl groups contribute to its versatility in various applications.
Properties
Molecular Formula |
C20H15F2N3O2S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15F2N3O2S/c1-11-4-6-12(7-5-11)18-17-13(19(26)23-10-16(21)22)9-14(15-3-2-8-28-15)24-20(17)27-25-18/h2-9,16H,10H2,1H3,(H,23,26) |
InChI Key |
FJIXVMCQQVDIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one](/img/structure/B10914975.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914983.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914986.png)


![4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10915006.png)
![2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B10915029.png)
![methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate](/img/structure/B10915034.png)
![1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915036.png)
![4-chloro-3-{5-[(E)-(2-phenylhydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10915040.png)
![(2E)-5-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10915045.png)
